4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiophene and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with thiomorpholine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-N’-(thiophene-2-sulfonyl)acetohydrazide
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)acetic acid
Uniqueness
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiophene and thiomorpholine moieties in its structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H11NO3S2 |
---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S2/c11-6-9-5-8(7-14-9)10-1-3-15(12,13)4-2-10/h5-7H,1-4H2 |
InChI Key |
UWZAQBSNDZVWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
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